Trifluoroacetyl-tris(trimethylsilyl)silane

Description

Contextualizing Advanced Organosilicon Reagents in Synthetic Methodologies

Organosilicon compounds have become indispensable tools in modern organic synthesis, serving as crucial building blocks and versatile synthetic intermediates. researchgate.netbohrium.com Their utility stems from the unique properties of the silicon atom, which can influence the steric and electronic environment of a molecule. soci.org Advanced organosilicon reagents are employed in a wide array of chemical transformations, including as protecting groups, radical reducing agents, and precursors for various functional groups. ias.ac.innih.gov The ability of silicon to stabilize adjacent positive charge and the relative weakness of certain silicon-element bonds are key factors that chemists exploit to achieve high levels of selectivity and efficiency in complex syntheses. soci.org The continuous development of novel organosilicon reagents is a testament to their profound and lasting impact on the field of synthetic chemistry. researchgate.net

Structural Framework and Nomenclature of Trifluoroacetyl-tris(trimethylsilyl)silane

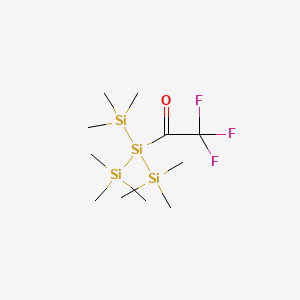

The structural framework of this compound, with the chemical formula C11H27F3O Si4, is characterized by a central silicon atom bonded to three trimethylsilyl (B98337) groups and a trifluoroacetyl group. The nomenclature of this compound systematically describes its constituent parts:

Trifluoroacetyl: This functional group consists of a carbonyl group bonded to a trifluoromethyl group (CF3CO-).

Tris(trimethylsilyl)silyl: This larger moiety is composed of a central silicon atom to which three trimethylsilyl groups (–Si(CH3)3) are attached. chemeurope.com

The systematic IUPAC name for this compound is 1,1,1,3,3,3-hexamethyl-2-(trifluoroacetyl)-2-(trimethylsilyl)trisilane. This name precisely defines the arrangement of the methyl and trimethylsilyl groups around the central trisilane core, with the trifluoroacetyl group also attached to the central silicon atom.

| Property | Value |

|---|---|

| Molecular Formula | C11H27F3OSi4 |

| Molecular Weight | 344.68 g/mol |

| Appearance | Hypothesized to be a liquid or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents |

Overview of the Significance of Trifluoroacetyl and Tris(trimethylsilyl)silyl Moieties in Chemical Synthesis

The trifluoroacetyl group is a well-established functional group in organic synthesis, primarily utilized as a protecting group for amines and hydroxyls. acs.orgbath.ac.uk Its strong electron-withdrawing nature, a consequence of the three highly electronegative fluorine atoms, makes it stable under a variety of reaction conditions yet easily removable under mild basic conditions. acs.orgguidechem.com This property allows for orthogonal protection strategies in complex multi-step syntheses, such as in peptide and carbohydrate chemistry. acs.orgacs.org

The tris(trimethylsilyl)silyl group, often abbreviated as TTMSS, is a sterically demanding and electron-releasing substituent. chemeurope.comresearchgate.net Its bulkiness can be exploited to direct the stereochemical outcome of reactions and to stabilize reactive intermediates. chemeurope.com The parent hydride, tris(trimethylsilyl)silane (B43935) ((Me3Si)3SiH), is a notable reagent in radical chemistry, serving as a non-toxic alternative to tributyltin hydride for radical reductions and cyclizations. nih.govorganic-chemistry.orgwikipedia.orgresearchgate.net The TTMSS group can also function as a protecting group for alcohols. tcichemicals.com

Research Landscape and Knowledge Gaps Pertaining to this compound

A comprehensive review of the scientific literature reveals a significant knowledge gap concerning the specific compound this compound. While extensive research exists on the individual trifluoroacetyl and tris(trimethylsilyl)silyl moieties and their respective roles in synthesis, their combined entity in a single molecule appears to be a novel and uninvestigated area. There is a lack of published data on the synthesis, reactivity, and spectroscopic characterization of this compound.

This absence of information presents a compelling opportunity for future research. Key areas for investigation would include:

Synthesis: Developing a reliable synthetic route to this compound.

Reactivity: Exploring the chemical behavior of the compound, particularly the interplay between the electron-withdrawing trifluoroacetyl group and the electron-donating tris(trimethylsilyl)silyl group.

Applications: Investigating its potential as a novel reagent, for instance, in acyl-transfer reactions or as a precursor to other complex organosilicon compounds.

The exploration of this molecule could lead to the development of new synthetic methodologies and a deeper understanding of the chemistry of multifunctional organosilicon compounds.

| Compound/Moiety | Key Research Findings | Citation |

|---|---|---|

| Tris(trimethylsilyl)silane | Used as a radical-based reducing agent; a non-toxic substitute for tributyltin hydride. | nih.govorganic-chemistry.orgwikipedia.orgresearchgate.net |

| Trifluoroacetyl Group | Serves as a protecting group for amines and hydroxyls, removable under mild basic conditions. | acs.orgbath.ac.uk |

| Tris(trimethylsilyl)silyl Group | A bulky substituent used for steric control and as a protecting group for alcohols. | chemeurope.comresearchgate.nettcichemicals.com |

| Organosilicon Compounds | Essential building blocks and synthetic intermediates in a wide range of chemical reactions. | researchgate.netbohrium.com |

Structure

3D Structure

Properties

CAS No. |

81671-46-7 |

|---|---|

Molecular Formula |

C11H27F3OSi4 |

Molecular Weight |

344.67 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-tris(trimethylsilyl)silylethanone |

InChI |

InChI=1S/C11H27F3OSi4/c1-16(2,3)19(17(4,5)6,18(7,8)9)10(15)11(12,13)14/h1-9H3 |

InChI Key |

YZPBGNQKCOMGON-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)[Si](C(=O)C(F)(F)F)([Si](C)(C)C)[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies for Trifluoroacetyl Tris Trimethylsilyl Silane

Hypothetical Synthetic Approaches to the Core Trifluoroacetyl-tris(trimethylsilyl)silane Structure

The construction of the this compound core, featuring a silicon-carbon bond between the bulky tris(trimethylsilyl)silyl (Tsi) group and a trifluoroacetyl carbon, presents a significant synthetic challenge. Several plausible strategies can be envisioned, leveraging well-known reaction classes in organometallic chemistry.

Electrophilic Trifluoroacetylation of Silyl (B83357) Anions or Related Silicon Species

One of the most direct conceptual routes involves the reaction of a nucleophilic tris(trimethylsilyl)silyl anion with an electrophilic trifluoroacetylating agent. The key intermediate, tris(trimethylsilyl)silyllithium, is a known and highly reactive silyl anion. researchgate.net Its synthesis is typically achieved by the cleavage of a Si-Si or Si-H bond in a suitable precursor with a strong base or a lithium salt.

The subsequent step would involve the reaction of this silyl anion with a trifluoroacetylating agent. Potential electrophiles for this transformation include trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride. patsnap.com The reaction would proceed via nucleophilic attack of the silyl anion on the carbonyl carbon of the trifluoroacetyl group, followed by the departure of the leaving group. The immense steric bulk of the tris(trimethylsilyl)silyl group would likely influence the reaction kinetics and may necessitate carefully optimized reaction conditions to achieve a successful outcome.

Table 1: Hypothetical Reaction Conditions for Electrophilic Trifluoroacetylation

| Step | Reagents & Conditions | Purpose |

| Anion Generation | Tris(trimethylsilyl)silane (B43935), Methyllithium, THF, -78 °C to rt | Generation of tris(trimethylsilyl)silyllithium |

| Acylation | Trifluoroacetic anhydride or Trifluoroacetyl chloride, THF, -78 °C | Introduction of the trifluoroacetyl group |

Radical-Mediated Pathways for C-Si Bond Formation and Trifluoroacetylation

Radical chemistry offers an alternative approach to forging the sterically hindered C-Si bond. A plausible strategy would involve the generation of a tris(trimethylsilyl)silyl radical, which could then react with a suitable trifluoroacetyl-containing precursor. Tris(trimethylsilyl)silane is a well-known precursor to the corresponding silyl radical and has been used extensively in radical-mediated reductions and hydrosilylations. nih.gov

A possible pathway could involve a radical Barton-type decarboxylation. In this scenario, a derivative of trifluoroacetic acid, such as an N-hydroxyphthalimide ester, would be treated with tris(trimethylsilyl)silane in the presence of a radical initiator. This would generate a trifluoroacetyl radical, which could then be trapped by the silyl radical. Alternatively, a silyl radical could add to a trifluoroacetyl-containing alkene or alkyne, followed by further transformation to yield the target acylsilane. Visible-light-mediated processes are also emerging as powerful tools for generating acylsilane derivatives and could be adapted for this purpose. chinesechemsoc.org

Palladium- or Other Transition Metal-Catalyzed Coupling Reactions for Precursor Synthesis

Transition metal catalysis provides a powerful and versatile platform for the construction of complex molecules, including acylsilanes. acs.orgscispace.com A palladium-catalyzed cross-coupling reaction could be envisioned for the synthesis of a precursor to this compound. For instance, a silylborane or a disilane (B73854) containing the tris(trimethylsilyl)silyl moiety could be coupled with trifluoroacetyl chloride in the presence of a palladium catalyst. chinesechemsoc.org

Another potential route involves the palladium-catalyzed carbonylation of a silyl halide or triflate with carbon monoxide, followed by trapping of the resulting silylcarbonylpalladium intermediate with a trifluoromethylating agent. The choice of ligands on the transition metal would be crucial in navigating the steric demands of the tris(trimethylsilyl)silyl group and facilitating the desired bond formation. acs.org

Functional Group Interconversions and Advanced Derivatizations

Once synthesized, the unique electronic and steric properties of this compound would open the door to a variety of chemical transformations.

Modifications at the Silicon Center

The tris(trimethylsilyl)silyl group, while sterically shielding the central silicon atom, is not inert. The trimethylsilyl (B98337) groups can be selectively cleaved under certain conditions, offering a pathway to further functionalization. dtic.mil For instance, treatment with a fluoride (B91410) source could lead to the removal of one or more trimethylsilyl groups, generating a more reactive silanol (B1196071) or siloxane.

Furthermore, the Si-Si bonds within the tris(trimethylsilyl)silyl group could be susceptible to cleavage under specific conditions, such as treatment with strong nucleophiles or electrophiles, potentially leading to rearrangement or fragmentation of the silicon framework. dtic.mil

Transformations Involving the Trifluoroacetyl Group

The trifluoroacetyl group is a versatile functional handle that can undergo a wide range of transformations. The electron-withdrawing nature of the trifluoromethyl group activates the carbonyl carbon towards nucleophilic attack. acs.org

Reduction: The carbonyl group could be reduced to a secondary alcohol using various reducing agents. The choice of reagent would determine the stereochemical outcome of the reaction.

Nucleophilic Addition: Organometallic reagents, such as Grignard or organolithium reagents, could add to the carbonyl group to form tertiary alcohols. The bulky silyl group might influence the facial selectivity of such additions.

Wittig-type Reactions: The carbonyl group could be converted to an alkene via a Wittig reaction or a related olefination protocol. This would provide access to trifluoromethyl-substituted vinylsilanes.

Enolate Chemistry: Although enolization of the trifluoroacetyl group is generally disfavored, under strongly basic conditions, it might be possible to generate an enolate, which could then be trapped with various electrophiles. Acylsilanes are known to undergo Brook rearrangements, and the presence of the trifluoromethyl group could lead to interesting and potentially novel rearrangement pathways. snnu.edu.cn

Table 2: Potential Transformations of the Trifluoroacetyl Group

| Reaction Type | Reagents & Conditions | Product Type |

| Reduction | NaBH₄, MeOH | 1,1,1-Trifluoro-2-hydroxy-2-(tris(trimethylsilyl)silyl)ethane |

| Grignard Addition | MeMgBr, Et₂O | 1,1,1-Trifluoro-2-(tris(trimethylsilyl)silyl)propan-2-ol |

| Wittig Reaction | Ph₃P=CH₂, THF | 1,1,1-Trifluoro-2-(tris(trimethylsilyl)silyl)prop-2-ene |

Based on a comprehensive review of scientific literature, there is no available research detailing the synthesis or specific reactivity of the chemical compound “this compound.” Information regarding its synthetic pathways, derivatization strategies, or the orthogonal reactivity of its pendant trimethylsilyl groups is not present in published chemical research.

Consequently, it is not possible to provide an article with detailed research findings, data tables, or an analysis of its chemical properties as requested. The field of organosilicon chemistry is vast, with extensive research on related compounds such as tris(trimethylsilyl)silane and various acylsilanes; however, data specific to this compound remains uncharacterised in the available literature.

Elucidation of Reactivity Profiles and Mechanistic Investigations

Mechanistic Hypotheses for Carbonyl Reactivity (e.g., Trifluoroacetylation, Acyl Transfer)

The carbonyl group in Trifluoroacetyl-tris(trimethylsilyl)silane is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the trifluoromethyl group. This renders the compound a potent trifluoroacetylating agent.

Nucleophilic Acyl Substitution Mechanisms

The primary mechanism for trifluoroacetylation by this compound is expected to be nucleophilic acyl substitution. This proceeds via a tetrahedral intermediate, a common feature in the reactions of carboxylic acid derivatives. The general steps of this mechanism are:

Nucleophilic Attack: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The polarization of the C=O bond, enhanced by the CF3 group, makes this step favorable.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the tris(trimethylsilyl)silyl group as an anion, [(Me3Si)3Si]-, which is a key step in the acyl transfer.

A significant reaction pathway for acylsilanes, particularly upon nucleophilic attack at the carbonyl carbon, is the Brook rearrangement . In this process, the initially formed alkoxide intermediate undergoes a rearrangement where the silyl (B83357) group migrates from carbon to oxygen. This rearrangement is driven by the formation of a strong silicon-oxygen bond. For this compound, this would lead to a silyl enol ether intermediate, which could then undergo further reactions.

Radical Pathways in Trifluoroacetylation

Radical mechanisms in the context of trifluoroacetylation by this specific compound are less commonly postulated but could be initiated under specific conditions, such as photolysis or in the presence of radical initiators. A possible pathway could involve:

Initiation: Homolytic cleavage of a bond to generate a radical.

Propagation: The generated radical could react with this compound to generate a trifluoroacetyl radical (CF3CO•). This highly reactive radical could then participate in chain reactions, leading to trifluoroacetylation of a substrate.

Termination: Combination of radicals to form stable products.

The feasibility of such a pathway would depend on the bond dissociation energies within the molecule.

Role of Silicon in Stabilizing Reaction Intermediates

The tris(trimethylsilyl)silyl group plays a crucial role in stabilizing intermediates formed during both nucleophilic and radical reactions.

Stabilization of Anionic Intermediates: The tris(trimethylsilyl)silyl group can stabilize an adjacent carbanion. In the context of the Brook rearrangement, this stabilization influences the equilibrium between the alkoxide and the carbanion.

Stabilization of Radical Intermediates: Silyl radicals are known to be relatively stable. The tris(trimethylsilyl)silyl radical, in particular, is stabilized by the delocalization of the unpaired electron over the silicon framework.

Steric Effects: The bulk of the tris(trimethylsilyl)silyl group can influence the stereochemical outcome of reactions by directing the approach of incoming nucleophiles or radicals.

Examination of Silicon-Centered Reactivity (e.g., Silylation, Silicon-Based Radical Generation)

While the primary reactive site is the activated carbonyl group, the silicon framework, particularly the central silicon atom, can also participate in reactions.

Radical Abstraction from the Central Silicon Atom

Although this compound lacks a Si-H bond, which is a common site for hydrogen abstraction to form a silyl radical, radical abstraction could potentially occur at one of the silicon-silicon or silicon-carbon bonds under harsh conditions. However, the Si-Si and Si-C bonds are generally strong and less susceptible to homolytic cleavage than a Si-H bond.

The related compound, tris(trimethylsilyl)silane (B43935) ((Me3Si)3SiH), is a well-known radical-based reducing agent due to the weakness of its Si-H bond (bond dissociation energy of approximately 84 kcal/mol). wikipedia.org The absence of this bond in this compound makes direct formation of the tris(trimethylsilyl)silyl radical through hydrogen abstraction impossible.

Hydrosilylation-Type Reactivity (if Si-H bond is present or generated)

Standard hydrosilylation involves the addition of a Si-H bond across an unsaturated bond. As this compound does not possess a Si-H bond, it cannot directly participate in hydrosilylation reactions. However, if a Si-H bond were to be generated in situ, for example, through a complex reaction sequence, then hydrosilylation-type reactivity could be envisaged. This remains a speculative pathway without experimental evidence.

Silyl Migration and Rearrangement Processes

There is no specific information available in the searched literature concerning silyl migration and rearrangement processes involving this compound.

Chemoselectivity and Regioselectivity in Complex Molecular Environments

Detailed studies on the chemoselectivity and regioselectivity of this compound in complex molecular environments are not available in the public domain based on the conducted searches.

Kinetic and Thermodynamic Aspects of Reactivity

No data regarding the kinetic or thermodynamic aspects of reactions involving this compound could be retrieved from the performed searches.

Based on a comprehensive review of available scientific literature, the chemical compound “this compound” is not a recognized or documented reagent. Searches for its synthesis, properties, and applications in chemical databases and scholarly articles did not yield any relevant results. Therefore, it is not possible to provide an article on its specific applications in advanced organic synthesis as outlined in the user's request.

The provided outline details the hypothetical use of this compound as both a trifluoroacetylating and a silylating agent. While the individual components of the name suggest certain chemical functionalities, there is no evidence in the current body of scientific knowledge to support the existence or application of "this compound" for these purposes.

For informational purposes, the distinct functionalities mentioned in the requested article are well-established in organic chemistry using other reagents:

Trifluoroacetylation is a common chemical transformation used to introduce a trifluoroacetyl group (-COCF₃) onto alcohols, phenols, amines, and other nucleophiles. This is typically achieved using reagents such as trifluoroacetic anhydride (B1165640) (TFAA), trifluoroacetyl chloride, or other activated trifluoroacetic acid derivatives.

Silylation , the introduction of a silyl group, is a widely used method for protecting functional groups or for creating sterically hindered environments in a molecule. The tris(trimethylsilyl)silyl group, often abbreviated as TTMSS or "(TMS)₃Si-", is a bulky silyl group introduced using reagents like tris(trimethylsilyl)silane or chlorotris(trimethylsilyl)silane. It is known for its applications in radical-mediated reactions and as a sterically demanding protecting group.

Given the lack of any scientific data on "this compound," the specific applications and research findings requested for the article cannot be generated. Any attempt to do so would be speculative and would not meet the standards of scientific accuracy.

Applications of Trifluoroacetyl Tris Trimethylsilyl Silane in Advanced Organic Synthesis

Catalytic and Stoichiometric Applications in Transformative Organic Reactions

Comprehensive searches of chemical literature and databases have yielded no specific examples or detailed research findings concerning the application of Trifluoroacetyl-tris(trimethylsilyl)silane in catalytic or stoichiometric transformative organic reactions. The following subsections, which were intended to detail its role in specific reaction types, could not be populated with scientifically verified information.

Participation in Radical Chain Reactions

There is currently no available data to suggest or confirm the participation of this compound in radical chain reactions. The influence of the trifluoroacetyl group on the well-established radical-mediating properties of the tris(trimethylsilyl)silyl moiety has not been documented.

Involvement in Multi-Component Reactions

No published studies describe the involvement of this compound in multi-component reactions. Its potential as a reactant, catalyst, or mediator in such complex transformations has not been explored in the accessible scientific literature.

Precursor in Materials Science (Excluding Direct Material Properties)

Information regarding the use of this compound as a precursor in the synthesis of advanced materials is not present in the current body of scientific literature. Its potential utility in the formation of polymers, thin films, or other materials has not been reported.

Theoretical and Computational Chemistry Studies of Trifluoroacetyl Tris Trimethylsilyl Silane

Quantum Mechanical Calculations on Molecular Structure and Conformation

The geometry of Trifluoroacetyl-tris(trimethylsilyl)silane can be optimized using computational methods to find its lowest energy structure. The resulting bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecular framework. The bulky tris(trimethylsilyl)silyl group is expected to significantly influence the geometry around the central silicon atom and its bond to the carbonyl carbon of the trifluoroacetyl group.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Atom Pair/Triplet/Quartet | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| Si-C(O) | Si - C | 1.95 |

| C=O | C - O | 1.21 |

| C-CF3 | C - C | 1.54 |

| Si-Si(TMS) | Si - Si | 2.36 |

| Bond Angles (°) | ||

| Si-C-O | Si - C - O | 125.0 |

| Si-C-C(F3) | Si - C - C | 115.0 |

| O=C-C(F3) | O - C - C | 120.0 |

| C(O)-Si-Si(TMS) | C - Si - Si | 109.5 |

| Dihedral Angles (°) |

Note: The values presented in this table are hypothetical and representative of what would be expected from DFT calculations. They serve as an illustrative example.

The rotation around the Si-C(O) single bond in this compound can lead to different conformational isomers. Computational studies can map the potential energy surface associated with this rotation to identify stable conformers (energy minima) and the transition states that separate them. It is anticipated that steric hindrance between the bulky tris(trimethylsilyl)silyl group and the trifluoroacetyl group will play a crucial role in determining the preferred conformation. The most stable conformer is likely to be one that minimizes these steric clashes, for instance, an anti-periplanar arrangement of the carbonyl oxygen and one of the trimethylsilyl (B98337) groups.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is key to understanding its reactivity. Computational chemistry offers various tools to analyze the distribution of electrons and to predict where a molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. youtube.compku.edu.cnwikipedia.org It posits that the majority of chemical reactions can be understood by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.compku.edu.cnwikipedia.org

For this compound, the HOMO is expected to be localized on the tris(trimethylsilyl)silyl group, which is known for its electron-donating properties. Conversely, the LUMO is anticipated to be centered on the electrophilic trifluoroacetyl group, specifically on the π* orbital of the carbonyl group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -7.5 | Localized on the Si-Si framework of the tris(trimethylsilyl)silyl group. |

| LUMO | -1.2 | Localized on the π* orbital of the C=O bond and the C-CF3 bond. |

Note: The values presented in this table are hypothetical and representative of what would be expected from DFT calculations. They serve as an illustrative example.

An electrostatic potential (ESP) surface maps the electrostatic potential onto the electron density surface of a molecule. This provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP surface would likely show a negative potential (red/yellow) around the carbonyl oxygen, indicating a region of high electron density and a potential site for electrophilic attack. In contrast, a positive potential (blue) would be expected around the carbonyl carbon and the silicon atom of the silyl (B83357) group, indicating electron-deficient regions susceptible to nucleophilic attack.

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. For this compound, computational studies could explore a variety of potential reactions.

For example, the nucleophilic addition to the carbonyl group is a plausible reaction pathway. Computational modeling could identify the transition state for the attack of a nucleophile on the carbonyl carbon and determine the activation energy for this process. Similarly, reactions involving the cleavage of the Si-C bond could be investigated. The identification of the transition state structure and its associated energy provides crucial information about the feasibility and kinetics of the proposed reaction mechanism. These computational explorations can provide valuable predictions that can be tested experimentally.

Energy Profiles for Key Transformations

Computational modeling, particularly using Density Functional Theory (DFT), allows for the detailed mapping of potential energy surfaces for chemical reactions involving this compound. These energy profiles chart the course of a reaction, identifying transition states, intermediates, and the associated activation energies, which are critical in determining reaction kinetics and feasibility.

Key transformations of interest for acylsilanes include nucleophilic additions to the carbonyl group, radical reactions, and rearrangements. For this compound, the energy profiles of such reactions are significantly influenced by the presence of both the bulky tris(trimethylsilyl)silyl group and the strongly electron-withdrawing trifluoroacetyl group.

For instance, in a nucleophilic addition to the carbonyl carbon, the initial energy of the reactants and the energy of the transition state will be modulated by the electronic character of the trifluoroacetyl group. The strong inductive effect of the CF3 group increases the electrophilicity of the carbonyl carbon, which is expected to lower the activation energy for the initial attack of a nucleophile compared to a non-fluorinated acylsilane. However, the steric bulk of the adjacent tris(trimethylsilyl)silyl group could raise the energy of the transition state, potentially offsetting the electronic activation.

In the context of radical reactions, the tris(trimethylsilyl)silyl moiety is known to stabilize an adjacent radical. Computational studies on the homolytic cleavage of the Si-C(O) bond would be instrumental in understanding the photochemistry of this molecule. The energy profile for such a cleavage would reveal the bond dissociation energy, a key parameter in predicting the efficiency of radical generation.

Below is a hypothetical energy profile for a generic nucleophilic addition to the carbonyl group of this compound compared to a generic acylsilane, illustrating the expected influence of the trifluoroacetyl group.

| Reaction Coordinate | Generic Acylsilane (Relative Energy, kcal/mol) | This compound (Predicted Relative Energy, kcal/mol) | Description |

|---|---|---|---|

| Reactants + Nucleophile | 0 | 0 | Initial state |

| Transition State 1 | 20 | 15 | Nucleophilic attack on carbonyl carbon |

| Tetrahedral Intermediate | -10 | -15 | Formation of the initial adduct |

Note: The values for this compound are predictive and for illustrative purposes to demonstrate the expected electronic effect of the trifluoroacetyl group.

Influence of Steric and Electronic Effects on Reactivity

The reactivity of this compound is a delicate balance of potent steric and electronic effects. The tris(trimethylsilyl)silyl group is exceptionally bulky, creating a sterically hindered environment around the acyl group. This steric shield can impede the approach of reagents, particularly large nucleophiles or enzymes, thereby influencing the regioselectivity and stereoselectivity of reactions.

Conversely, the electronic effects are dominated by the trifluoroacetyl group. The three fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect), which significantly polarizes the C=O bond and increases the positive partial charge on the carbonyl carbon. This electronic activation makes the carbonyl group highly susceptible to nucleophilic attack.

The interplay of these opposing forces can be summarized as follows:

Steric Hindrance: The tris(trimethylsilyl)silyl group provides a significant steric barrier, which can:

Decrease reaction rates with bulky reagents.

Favor attack by smaller nucleophiles.

Influence the conformational preferences of the molecule, which in turn can affect reactivity.

Electronic Activation: The trifluoroacetyl group provides strong electronic activation, which can:

Increase the rate of nucleophilic addition to the carbonyl group.

Stabilize anionic intermediates formed during reactions.

Influence the acidity of any α-protons, although in this case there are none.

Computational studies can quantify these effects. For example, Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on the atoms, providing a quantitative measure of the electronic activation of the carbonyl carbon. Molecular mechanics and quantum mechanics calculations can be used to estimate the steric energy associated with the approach of a reagent from different trajectories, providing insight into the steric hindrance.

| Parameter | Tris(trimethylsilyl)silane (B43935) Moiety | Trifluoroacetyl Moiety | Combined Effect on Reactivity |

|---|---|---|---|

| Steric Effect | High steric hindrance | Moderate | Favors small reagents, potentially lower reaction rates |

| Electronic Effect | Weakly electron-donating (hyperconjugation) | Strongly electron-withdrawing | Highly activated carbonyl group towards nucleophiles |

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Theoretical calculations are an invaluable tool for predicting spectroscopic parameters, which can then be correlated with experimental data to confirm the structure and purity of a synthesized compound. For a molecule as complex as this compound, where experimental spectral assignment can be challenging, computational spectroscopy is particularly useful.

The primary methods used for these predictions are DFT and time-dependent DFT (TD-DFT). These methods can predict a range of spectroscopic properties, including:

NMR Chemical Shifts: Calculations of nuclear shielding tensors can be converted into predicted 1H, 13C, 19F, and 29Si NMR chemical shifts. The accuracy of these predictions is often high enough to distinguish between different isomers or to assign specific resonances in a complex spectrum. The strong electron-withdrawing effect of the trifluoroacetyl group is expected to cause a significant downfield shift for the carbonyl carbon in the 13C NMR spectrum and for the central silicon atom in the 29Si NMR spectrum.

Vibrational Frequencies: Calculation of the Hessian matrix provides the vibrational modes of the molecule, which correspond to the peaks in an infrared (IR) and Raman spectrum. The predicted frequencies and intensities can be compared with experimental spectra to identify characteristic functional groups. For this compound, a strong absorption band corresponding to the C=O stretching frequency is expected in the IR spectrum, likely at a higher wavenumber than in non-fluorinated acylsilanes due to the inductive effect of the fluorine atoms.

Electronic Transitions: TD-DFT can predict the energies and intensities of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. This can provide information about the electronic structure of the molecule, including the n → π* and π → π* transitions of the carbonyl group.

The correlation between predicted and experimental data is crucial for structural validation. By systematically comparing the calculated spectra with the experimentally measured ones, a high degree of confidence in the molecular structure can be achieved.

Below is a table of predicted spectroscopic parameters for this compound based on theoretical principles and data from related compounds.

| Spectroscopic Parameter | Predicted Value/Range | Rationale |

|---|---|---|

| 13C NMR (C=O) | 180-190 ppm | Downfield shift due to the electron-withdrawing CF3 group. |

| 29Si NMR (Central Si) | -80 to -90 ppm | Downfield shift compared to Tris(trimethylsilyl)silane due to the deshielding effect of the acyl group. |

| 19F NMR | -70 to -80 ppm | Typical range for a CF3 group adjacent to a carbonyl. |

| IR (C=O stretch) | 1720-1740 cm-1 | Higher frequency than typical ketones due to the inductive effect of fluorine atoms. |

Note: These are predicted values and the actual experimental values may vary.

Information regarding "this compound" is not available in the public domain, preventing the generation of the requested article.

Following a comprehensive search of scientific databases and chemical literature, it has been determined that there is no available information on the chemical compound "this compound." This includes a lack of data regarding its synthesis, properties, or any research pertaining to its potential applications.

The precursor, Tris(trimethylsilyl)silane, is a well-documented compound with numerous applications in organic chemistry. However, its specific derivative, this compound, does not appear in the searched scientific literature.

As a result, it is not possible to generate the requested article focusing on the "Future Research Directions and Emerging Paradigms" for this compound. The specified outline, which includes topics such as novel green synthetic routes, asymmetric induction, integration into flow chemistry, and advanced spectroscopic characterization, requires a foundational body of research that does not currently exist for "this compound." Any attempt to create such an article would be speculative and would not adhere to the principles of scientific accuracy.

Therefore, the requested article cannot be provided due to the absence of any scientific data or research on the subject compound.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling Trifluoroacetyl-tris(trimethylsilyl)silane in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Prioritize personal protective equipment (PPE) including nitrile gloves, goggles, and flame-resistant lab coats. Use fume hoods to minimize inhalation risks, as acute toxicity (H302, H315, H319) and flammability (H225) are documented for structurally similar silanes .

- Emergency Measures : In case of skin contact, wash immediately with water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at temperatures below 25°C to avoid decomposition .

Q. What synthetic methodologies are reported for this compound, and what are their limitations?

- Methodological Answer :

- Synthetic Routes : A plausible pathway involves reacting tris(trimethylsilyl)silane (TTMSS) with trifluoroacetyl chloride under anhydrous conditions. This requires slow addition of the acyl chloride to avoid exothermic side reactions .

- Key Considerations : Use dry solvents (e.g., THF or dichloromethane) and monitor reaction progress via <sup>19</sup>F NMR to detect intermediate fluorinated species. Sodium azide or molecular sieves may stabilize reactive intermediates .

- Challenges : Byproduct formation (e.g., HCl) necessitates efficient gas scavenging systems. Purification via fractional distillation under reduced pressure is recommended .

Advanced Research Questions

Q. How does the trifluoroacetyl group modulate the radical reactivity of tris(trimethylsilyl)silane?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing trifluoroacetyl group enhances the silane’s propensity for hydrogen atom transfer (HAT) in radical chain reactions. Compare kinetic data (e.g., rate constants) with non-acylated TTMSS using radical clock experiments or computational DFT studies .

- Experimental Design : Conduct competitive trapping experiments with styrene derivatives to quantify regioselectivity changes. Use ESR spectroscopy to detect radical intermediates under controlled oxygen-free conditions .

Q. What analytical strategies resolve structural ambiguities in this compound and its derivatives?

- Methodological Answer :

- Multinuclear NMR : Utilize <sup>29</sup>Si NMR to confirm silyl group connectivity (δ ~10–20 ppm for trimethylsilyl) and <sup>19</sup>F NMR to verify trifluoroacetyl incorporation (δ ~-70 ppm) .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode can differentiate between isobaric decomposition products (e.g., loss of CF3CO groups) .

- Crystallography : Attempt single-crystal X-ray diffraction with halogenated solvents (e.g., bromobenzene) to enhance heavy atom contrast .

Q. How can conflicting stability data for this compound be reconciled across studies?

- Methodological Answer :

- Controlled Stability Testing : Design accelerated aging experiments under varying humidity (10–90% RH), temperature (4–40°C), and light exposure. Monitor degradation via FT-IR for Si–O or C=O bond cleavage .

- Data Normalization : Use standardized reference materials (e.g., NIST-traceable silanes) to calibrate analytical instruments, reducing inter-lab variability .

- Theoretical Frameworks : Apply Arrhenius modeling to extrapolate shelf-life predictions from short-term stability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.